3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole

Atom economy Process chemistry Suzuki-Miyaura coupling

3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole (CAS 809287-10-3) is a heteroaryl boronic ester comprising an N-methylcarbazole core functionalized at the 3-position with an unsubstituted 1,3,2-dioxaborolane ring (molecular formula C₁₅H₁₄BNO₂, molecular weight 251.09 g/mol). This compound belongs to the broader class of carbazole-derived organoboron reagents employed as nucleophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing C–C bonds in organic electronic materials, pharmaceutical intermediates, and conjugated polymers.

Molecular Formula C15H14BNO2
Molecular Weight 251.09 g/mol
CAS No. 809287-10-3
Cat. No. B12528056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole
CAS809287-10-3
Molecular FormulaC15H14BNO2
Molecular Weight251.09 g/mol
Structural Identifiers
SMILESB1(OCCO1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C
InChIInChI=1S/C15H14BNO2/c1-17-14-5-3-2-4-12(14)13-10-11(6-7-15(13)17)16-18-8-9-19-16/h2-7,10H,8-9H2,1H3
InChIKeyOXRMQPPJRHYBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole (CAS 809287-10-3): A Differentiated Carbazole Boronic Ester Building Block for Suzuki-Miyaura Cross-Coupling Procurement


3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole (CAS 809287-10-3) is a heteroaryl boronic ester comprising an N-methylcarbazole core functionalized at the 3-position with an unsubstituted 1,3,2-dioxaborolane ring (molecular formula C₁₅H₁₄BNO₂, molecular weight 251.09 g/mol) . This compound belongs to the broader class of carbazole-derived organoboron reagents employed as nucleophilic coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for constructing C–C bonds in organic electronic materials, pharmaceutical intermediates, and conjugated polymers . Its defining structural feature—the absence of geminal dimethyl substituents on the dioxaborolane ring—distinguishes it from the far more prevalent pinacol boronate ester analog (CAS 1217891-71-8, MW 307.20 g/mol), imparting a distinct profile of molecular weight, hydrolytic reactivity, and deprotection behavior that merits explicit consideration during reagent selection .

Why N-Methylcarbazole-3-Boronic Esters Cannot Be Interchanged: Evidence of Divergent Physicochemical and Reactivity Profiles Between the Dioxaborolane and Pinacol Ester Forms


Although multiple N-methylcarbazole-3-boronic ester variants share the same carbazole scaffold and Suzuki-coupling-competent boron center, their dioxaborolane ring substitution—tetramethyl-substituted (pinacol ester) versus unsubstituted (target compound)—fundamentally alters their molecular weight, hydrolytic stability, and deprotection chemistry [1][2]. Procurement based solely on the carbazole core structure ignores these quantitative differences and may lead to suboptimal atom economy, unexpected deprotection failures, or synthetic bottlenecks. The evidence that follows demonstrates why 3-(1,3,2-dioxaborolan-2-YL)-9-methyl-9H-carbazole (MW 251.09) cannot be assumed interchangeable with the pinacol ester analog (MW 307.20) or the free boronic acid (MW 225.05) [1].

Quantitative Differential Evidence Guide: 3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole vs. Pinacol Ester, Boronic Acid, and Regioisomeric Comparators


Molecular Weight Reduction of 18.3% vs. Pinacol Ester Improves Atom Economy and Reduces Mass Input per Equivalent of Reactive Boron

The target compound (C₁₅H₁₄BNO₂, MW 251.09 g/mol) possesses a molecular weight 56.11 g/mol lower than the pinacol ester analog (C₁₉H₂₂BNO₂, MW 307.20 g/mol), representing an 18.3% reduction in mass per mole of reactive boron . For multi-step syntheses or polymerizations requiring stoichiometric control of the organoboron component, this lower molecular weight translates directly into reduced mass input per equivalent, improving process atom economy without compromising the carbazole scaffold or 3-position regiochemistry [1]. Arylboronic esters generally exhibit lower atom economy than the corresponding boronic acids; however, the unsubstituted dioxaborolane partly mitigates this penalty relative to the pinacol ester [1].

Atom economy Process chemistry Suzuki-Miyaura coupling

Hydrolytic Lability Advantage: Dioxaborolane Ester Enables Milder Deprotection to Free Boronic Acid Relative to Pinacol Ester

The pinacol boronate ester is explicitly characterized in the literature as being 'hydrolytically the most stable and very robust amongst similar boronates' but correspondingly 'extremely hard to hydrolyze to their corresponding boronic acid derivatives,' typically requiring sodium periodate-mediated oxidative cleavage [1]. By contrast, unsubstituted 1,3,2-dioxaborolanes (such as the target compound's boron-bearing ring) are inherently more susceptible to hydrolysis, having been described as being 'susceptible to hydrolysis even by atmospheric moisture' [2]. This differential creates a meaningful synthetic divergence: when the downstream chemistry requires liberation of the free boronic acid (e.g., for iterative coupling sequences, boroxine formation, or biological conjugation), the target compound offers a substantially lower energetic barrier to deprotection without the need for periodate or Lewis acid-mediated transesterification [1][2]. Note: This evidence is class-level inference; direct comparative half-life data for the specific carbazole-conjugated esters has not been published.

Protecting group strategy Boronic ester deprotection Hydrolytic stability

Transmetalation Reactivity: Dioxaborolane Esters Can Undergo Transmetalation Over 20-Fold Faster Than the Parent Boronic Acid, Offering Potential Kinetic Advantages in Suzuki Coupling

Delaney et al. (J. Org. Chem. 2024) demonstrated that the structure of the diol from which an arylboronic ester is derived 'dramatically influences the rate of transmetalation in the Suzuki-Miyaura cross-coupling reaction,' with some esters undergoing transmetalation more than 20 times faster than the parent arylboronic acid [1]. The study specifically examined 1,3,2-dioxaborolanes (5-membered ring esters derived from 1,2-diols)—the identical ring system present in the target compound—and found that their reaction with palladium hydroxide dimers to form Pd–O–B linked complexes is thermodynamically favorable, though the barrier to coordination is often higher than the barrier to arene transfer [1]. This mechanistic feature distinguishes dioxaborolanes from dioxaborinanes (6-membered ring esters from 1,3-diols), which exhibit decreased electrophilicity and thermodynamically unfavorable Pd–O–B complex formation [1]. This evidence is class-level and has not been replicated on the specific N-methylcarbazole-3-yl substrate; however, the ring-size-governed mechanistic principles are expected to apply irrespective of the aryl group.

Transmetalation kinetics Suzuki-Miyaura mechanism Reaction rate

Commercial Availability Profile: Pinacol Ester Is Catalog-Stocked and Priced; Target Compound Is Specialist-Quote, Influencing Procurement Lead Times and Scalability

The N-methylcarbazole-3-boronic acid pinacol ester (CAS 1217891-71-8) is widely catalog-stocked by major suppliers including Thermo Scientific (Fisher Scientific), with transparent pricing at 1 g for $207.30 USD and 5 g available , and by CymitQuimica at €165.00/1 g and €551.00/5 g (97% purity) . The boronic acid analog (CAS 1039761-02-8) is available from multiple vendors in 95–98% purity . By contrast, the target compound (CAS 809287-10-3) is primarily available on a quotation basis from specialist suppliers (e.g., CymitQuimica lists it as 'Unbestimmte Größe | Nachfragen'—unsized, inquire) , indicating limited off-the-shelf stock availability. This differential in commercial maturity directly affects procurement lead times, minimum order quantities, and price transparency, which are critical factors for project planning and budget estimation.

Commercial availability Procurement Supply chain

Regioisomeric Selectivity: 3-Position Boronic Ester on N-Methylcarbazole Provides Defined Coupling Vector Distinct from 2- and 4-Position Isomers for OLED and TADF Material Construction

Carbazole boronic esters substituted at the 3-position (such as the target compound and its pinacol ester analog) provide a specific coupling vector that is distinct from the 2-position and 4-position isomers [1]. In the context of OLED and TADF (thermally activated delayed fluorescence) material design, the 3-position functionalization of the carbazole core is frequently employed to attach the electron-donating carbazole unit to electron-accepting moieties with a specific connectivity that influences the dihedral angle, HOMO-LUMO overlap, and ultimately the singlet-triplet energy gap (ΔE_ST) [2]. The 2-position isomer (CAS 871125-67-6) and 4-position isomer offer alternative connectivity but result in different electronic coupling and conjugation pathways [1]. The target compound maintains this critical 3-position regiochemistry while offering the distinct dioxaborolane protecting group, making it directly relevant for constructing the same class of 3-linked carbazole materials but with the added deprotection and atom economy advantages described above.

Regiochemistry OLED materials TADF emitters

Orthogonal Protecting Group Strategy Potential: Dioxaborolane vs. Pinacol Ester Stability Differential Enables Sequential Deprotection in Polyboronate Architectures

The differential hydrolytic stability of unsubstituted dioxaborolanes versus pinacol esters creates a potential orthogonal protecting group pair for complex molecule synthesis [1]. The pinacol ester is documented as 'hydrolytically the most stable and very robust amongst similar boronates' and is exceptionally resistant to hydrolysis [1], while the unsubstituted dioxaborolane is more readily cleaved [2]. In a hypothetical molecule bearing both boronic ester types (or in iterative coupling strategies where one boron must be selectively deprotected while preserving another), this stability differential could be exploited to achieve chemoselective deprotection without cross-reactivity [1][2]. This orthogonal reactivity concept is well-established in the broader boronic ester literature (e.g., pinacol vs. MIDA boronates, or pinacol vs. trifluoroborate salts), but has not been specifically demonstrated for the dioxaborolane/pinacol pair on carbazole substrates [3]. This evidence is therefore presented as a conceptual advantage grounded in class-level physicochemical principles.

Orthogonal protecting groups Iterative coupling Polyboronate synthesis

Highest-Value Application Scenarios for 3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole (CAS 809287-10-3) Based on Its Differentiated Evidence Profile


Synthesis of Carbazole-Based OLED Host Materials and TADF Emitters Requiring Post-Coupling Boronic Acid Liberation for Further Functionalization

In OLED material development, 3-linked N-methylcarbazole units are widely used as electron-donating building blocks in bipolar host materials and TADF emitters [1]. When the synthetic route requires Suzuki coupling of the carbazole-boronic ester to an acceptor fragment, followed by deprotection to the free boronic acid for a subsequent coupling or conjugation step, the target compound's more hydrolytically labile dioxaborolane group offers a practical advantage over the pinacol ester [2]. Pinacol ester deprotection typically requires oxidative cleavage with sodium periodate, which can be incompatible with oxidation-sensitive functional groups (e.g., thiophenes, tertiary amines, or extended π-systems) common in OLED materials [2]. The target compound's dioxaborolane protection may be removed under milder hydrolytic conditions, preserving sensitive chromophore integrity. Additionally, the 18.3% lower molecular weight versus the pinacol ester reduces the mass of boron-containing waste in the deprotection step, which is relevant for preparative-scale material synthesis.

Iterative Suzuki Coupling Sequences for Complex Carbazole-Containing Architectures Where Orthogonal Boronate Deprotection Is Required

The differential stability between the target compound's unsubstituted dioxaborolane and the ubiquitous pinacol ester creates the conceptual framework for orthogonal protecting group strategies in iterative Suzuki couplings [2][3]. In a multi-step synthesis of a complex carbazole-containing architecture (e.g., dendrimers, macrocycles, or polymer end-group functionalization), a pinacol-protected boronic ester at one position could be retained while the target compound's dioxaborolane is selectively deprotected and coupled, or vice versa [3]. This strategic capability is particularly relevant for academic medicinal chemistry groups and process chemistry teams building carbazole-based compound libraries via divergent synthetic pathways. While experimental validation on this specific substrate pair remains to be published, the class-level precedence for orthogonal boron protecting groups (e.g., MIDA boronates vs. pinacol esters) supports the feasibility of this approach [3].

Process-Scale Suzuki Coupling Where Atom Economy and Reduced Mass Input Per Boron Equivalent Provide Cost and Waste Advantages

For industrial or kilo-scale Suzuki coupling processes employing N-methylcarbazole building blocks, the 18.3% mass reduction per boron equivalent of the target compound relative to the pinacol ester directly impacts raw material cost per mole, shipping weight, and waste generation. In a hypothetical process requiring 100 moles of organoboron reagent, the target compound would require 25.11 kg versus 30.72 kg for the pinacol ester—a saving of 5.61 kg per 100 moles, which scales linearly . Furthermore, the simpler dioxaborolane protecting group generates ethylene glycol upon hydrolysis (MW 62.07) rather than pinacol (MW 118.17), reducing organic waste mass by approximately 47% in the deprotection stream [2]. These factors, while individually modest, become significant when multiplied across multiple synthetic steps or production campaigns. The trade-off is that the target compound's greater hydrolytic sensitivity demands more rigorous anhydrous handling protocols during storage and reaction setup [2].

Medicinal Chemistry Building Block for Kinase Inhibitor and Anticancer Agent Synthesis Where Carbazole Scaffold Integrity and Regiochemistry Are Critical

Carbazole derivatives are privileged scaffolds in medicinal chemistry, particularly as kinase inhibitors, STAT inhibitors, and DNA-intercalating anticancer agents [4]. The target compound provides a direct route to 3-arylated N-methylcarbazole pharmacophores via Suzuki coupling, preserving the critical 3-position connectivity that has been validated in numerous bioactive carbazole derivatives [4]. The boronic acid analog (CAS 1039761-02-8, MW 225.05) is commercially available but suffers from the well-documented instability of free heteroaryl boronic acids, including protodeboronation, boroxine formation, and air sensitivity [5]. The target compound mitigates these handling issues while offering easier deprotection than the pinacol ester when the free boronic acid is needed for subsequent chemistry [2]. For medicinal chemistry groups synthesizing focused carbazole libraries, this balance of protected stability and accessible deprotection is particularly valuable.

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